N-benzyl-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-nitroaniline
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Overview
Description
N-BENZYL-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-NITROANILINE is a complex organic compound with a unique structure that includes a benzyl group, a piperazine ring, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-BENZYL-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-NITROANILINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
- N-benzyl-5-[4-(4-methylsulfanylphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline
Uniqueness
N-BENZYL-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-NITROANILINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a piperazine ring allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N4O4S2 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-benzyl-5-[4-(4-methylsulfanylphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C24H26N4O4S2/c1-33-21-8-10-22(11-9-21)34(31,32)27-15-13-26(14-16-27)20-7-12-24(28(29)30)23(17-20)25-18-19-5-3-2-4-6-19/h2-12,17,25H,13-16,18H2,1H3 |
InChI Key |
SNMNYZGCMBXRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4 |
Origin of Product |
United States |
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